4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes an amino group, a cyclopropylmethyl group, a pyrrolidinyl group, an ethylsulphonyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide involves several steps. One common method includes the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be synthesized by reacting sulfonyl chlorides with amines under mild conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidinyl moiety.
Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be added via a Grignard reaction or other organometallic coupling reactions.
Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Chemical Reactions Analysis
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like LiAlH₄ or NaBH₄, which can reduce the sulfonamide group to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern.
The uniqueness of this compound lies in its complex structure, which allows for specific interactions with molecular targets, leading to unique biological and chemical properties.
Properties
CAS No. |
72135-20-7 |
---|---|
Molecular Formula |
C19H29N3O4S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-amino-N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C19H29N3O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12,20H2,1-2H3,(H,21,23) |
InChI Key |
LHGHUKINGVHMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.